molecular formula C20H18N2O5S B12922720 2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- CAS No. 125057-01-4

2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-

Cat. No.: B12922720
CAS No.: 125057-01-4
M. Wt: 398.4 g/mol
InChI Key: LHHWRCJUDXWEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- (hereafter referred to by its systematic name) is a synthetic pyrimidinedione derivative with structural modifications at positions 1, 5, and 4. Its molecular formula is C₁₉H₁₈N₂O₅S, and it features:

  • A 1-[(2-hydroxyethoxy)methyl] group at position 1, enhancing solubility and bioavailability .
  • A 5-benzoyl substituent, which may influence electronic properties and binding affinity .
  • A 6-(phenylthio) moiety, a structural motif associated with antiviral activity in related compounds .

Properties

CAS No.

125057-01-4

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

5-benzoyl-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C20H18N2O5S/c23-11-12-27-13-22-19(28-15-9-5-2-6-10-15)16(18(25)21-20(22)26)17(24)14-7-3-1-4-8-14/h1-10,23H,11-13H2,(H,21,25,26)

InChI Key

LHHWRCJUDXWEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3

Origin of Product

United States

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- (CAS No. 125057-01-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S with a molecular weight of 398.4 g/mol. Its structure includes a pyrimidinedione core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H18N2O5S
Molecular Weight398.4 g/mol
CAS Number125057-01-4
PurityTypically >95%

Research indicates that derivatives of 2,4(1H,3H)-pyrimidinedione exhibit potent inhibitory effects on HIV reverse transcriptase (RT), functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The binding affinity of these compounds is influenced by their structural modifications, particularly at the N-1 position of the pyrimidinedione ring.

Studies have shown that modifications such as cyclopropyl or phenyl substitutions significantly enhance antiviral activity against both HIV-1 and HIV-2. For instance, a specific analogue demonstrated a therapeutic index (TI) greater than 2,000,000 without cytotoxicity to target cells at high concentrations .

Structure-Activity Relationships (SAR)

The SAR evaluations reveal that:

  • Cyclopropyl and phenyl substitutions at the N-1 position improve binding affinity and antiviral efficacy.
  • Benzoyl group addition at the C-6 position is crucial for enhancing activity.
  • Compounds with methyl linkers between cyclic moieties and the N-1 position showed improved performance against HIV .

Case Studies and Research Findings

A comprehensive study synthesized seventy-four pyrimidinedione derivatives and evaluated their antiviral activities. Key findings include:

  • Compound Efficacy : Several analogues exhibited EC50 values in the low nanomolar range against HIV-1, with minimal cytotoxicity observed up to concentrations of 100 μM.
  • Dual Inhibition : Certain compounds inhibited both polymerase and RNase H functions of RT, suggesting potential for broader antiviral applications .

Table: Summary of Antiviral Activity

Compound IDEC50 (nM)CC50 (μM)Therapeutic Index
Compound A26>100>3,846
Compound B59>100>1,694
Compound C39>100>2,564

Scientific Research Applications

Scientific Research Applications

The applications of 2,4(1H,3H)-Pyrimidinedione, 5-benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)- span several fields:

Antimicrobial Activity

Research has indicated that derivatives of pyrimidinediones exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Antitumor Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Some derivatives have demonstrated antitumor activity by inhibiting key enzymes in cancer cell metabolism or inducing apoptosis in malignant cells .

Enzyme Inhibition

The unique functional groups in this compound can be exploited for enzyme inhibition studies. It may act as an inhibitor for specific enzymes involved in metabolic pathways, which is crucial for drug development targeting metabolic diseases .

Data Table: Summary of Notable Derivatives and Their Properties

Compound NameChemical StructureNotable Properties
5-Benzoyl-2,4,6(1H,3H,5H)-pyrimidinetrioneC13H10N2O3Antitumor properties
5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dioneC18H18N2O3Antimicrobial activity
5-Benzoyl-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracilC19H21N2O4SEnzyme inhibition

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidinediones were screened for their antimicrobial activities against various pathogens. The results indicated that certain modifications to the benzoyl and phenylthio groups significantly enhanced antimicrobial efficacy .

Case Study 2: Cancer Cell Line Studies

Another research article focused on the effects of pyrimidinedione derivatives on cancer cell lines. The study found that specific structural modifications led to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for future cancer therapies .

Case Study 3: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition properties of pyrimidinedione derivatives revealed that they could effectively inhibit enzymes involved in nucleotide synthesis. This inhibition was linked to the structural characteristics of the compound, paving the way for potential therapeutic applications in treating metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to pyrimidinediones with modifications at positions 1, 5, and 5. Key examples include:

Compound Name Position 1 Substituent Position 5 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Activity/Findings References
Target Compound (2-Hydroxyethoxy)methyl Benzoyl Phenylthio 386.43 Hypothesized antiviral activity
5-Methyl-6-(phenylthio)-pyrimidinedione H Methyl Phenylthio 234.27 Moderate HIV-1 RT inhibition
E-EBU (HEPT derivative) Ethoxymethyl Ethyl Benzyl 322.38 HIV-1 RT inhibition (EC₅₀: 0.02–0.6 µg/mL)
Tipiracil HCl Chloro, (2-iminopyrrolidinyl) - - 279.13 Thymidine phosphorylase inhibition
5-Benzoyl-1,3,6-trimethyl-pyrimidinedione Methyl Benzoyl Methyl 260.26 No direct antiviral data reported

Key Findings

Antiviral Activity: The 6-(phenylthio) group in HEPT derivatives (e.g., E-EBU) confers specificity for HIV-1 RT, with mutations at RT residues (e.g., Tyr181Cys, Val106Ala) leading to resistance . Cross-resistance between HEPT analogs and other NNRTIs (e.g., TIBO, nevirapine) is common due to overlapping binding sites .

Solubility and Pharmacokinetics :

  • The 1-[(2-hydroxyethoxy)methyl] group improves aqueous solubility compared to ethoxymethyl or benzyl substituents in HEPT derivatives, as seen in analogs like MKC-442 .

Resistance Profiles :

  • The 6-(phenylthio) moiety in HEPT analogs selects for RT mutations (e.g., Tyr188His), whereas ethyl or benzyl groups at position 6 correlate with distinct resistance pathways (e.g., Val106Ala) . The target compound’s phenylthio group may share resistance mechanisms with E-EBU but require further validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-substituted 2,4(1H,3H)-pyrimidinediones typically involves nucleophilic substitution reactions on the pyrimidinedione ring, where the 1-position is alkylated with appropriate alkyl halides or tosylates under basic conditions. The 6-position substitution with phenylthio groups is introduced via nucleophilic aromatic substitution or thiolation reactions.

Stepwise Preparation

Step 1: Preparation of 6-(phenylthio)-2,4(1H,3H)-pyrimidinedione core

  • The phenylthio group is introduced at the 6-position of the pyrimidinedione ring by reacting the 6-chloro or 6-bromo derivative of 2,4-pyrimidinedione with thiophenol under basic conditions.
  • This substitution is typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate nucleophilic aromatic substitution.

Detailed Research Findings

  • The use of lithium iodide as a catalyst in the alkylation step significantly improves the reaction efficiency and yield by facilitating the displacement of the halide or tosylate leaving group.
  • The choice of solvent (DMF) and temperature (50–80°C) is critical to balance reaction rate and minimize side reactions.
  • The phenylthio substitution at the 6-position enhances the biological activity of the compound, making the thiolation step a key modification in the synthesis.
  • The benzoyl group at position 5 is introduced via electrophilic aromatic substitution, requiring careful stoichiometric control to avoid polysubstitution.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Purpose Yield Range (%)
Thiolation at 6-position Thiophenol, base (e.g., NaH), DMF Heat, polar aprotic solvent Introduce phenylthio group 70–85
Acylation at 5-position Benzoyl chloride, base or Lewis acid Controlled temperature Add benzoyl substituent 60–75
Alkylation at 1-position (2-hydroxyethoxy)methyl bromide, NaHCO3, LiI, DMF 50–80°C, 15 h Attach hydroxyethoxy methyl group 65–80

Q & A

Basic: What synthetic methodologies are recommended for introducing benzoyl and phenylthio groups into the pyrimidinedione core?

Answer:
The benzoyl group can be introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution under basic conditions, while the phenylthio group is typically added through thiol-displacement reactions using activated pyrimidine intermediates. For example:

  • Benzoylation : Use benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C to avoid over-substitution .
  • Phenylthio introduction : React 6-chloro-pyrimidinedione derivatives with thiophenol in DMF using K₂CO₃ as a base at 80°C for 12 hours .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity using 1H^{1}\text{H}-NMR (δ 7.5–8.0 ppm for benzoyl protons; δ 4.0–4.5 ppm for hydroxyethoxy protons) .

Basic: What spectroscopic techniques are most effective for characterizing the substitution pattern of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H}-NMR: Identify the hydroxyethoxy group (δ 3.5–4.0 ppm, multiplet) and phenylthio protons (δ 7.2–7.4 ppm, aromatic coupling).
    • 13C^{13}\text{C}-NMR: Confirm the benzoyl carbonyl (δ 165–170 ppm) and pyrimidinedione carbonyls (δ 155–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish between regioisomers .

Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Answer:

  • Experimental Design : Use a split-plot design to test variables (e.g., pH, temperature) in replicates. For example:
    • Main plots : Vary pH (5.0, 7.4, 9.0).
    • Subplots : Test concentrations (1–100 µM) .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. If solubility varies (e.g., hydroxyethoxy group’s hydrophilicity), use co-solvents like DMSO ≤0.1% and validate with dynamic light scattering (DLS) .

Advanced: What computational modeling approaches predict the reactivity of the hydroxyethoxy group in aqueous environments?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects using AMBER or CHARMM force fields to assess hydrogen-bonding interactions between the hydroxyethoxy group and water .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate partial charges and nucleophilic susceptibility. Compare with experimental hydrolysis rates at varying temperatures .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Storage Conditions :
    • Temperature : -20°C under inert gas (N₂/Ar) to prevent oxidation of the phenylthio group.
    • Light Sensitivity : Store in amber vials to avoid photodegradation of the benzoyl moiety .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does the electron-withdrawing benzoyl group influence reactivity in nucleophilic substitutions?

Answer:

  • Mechanistic Insight : The benzoyl group decreases electron density at the C5 position, enhancing susceptibility to nucleophilic attack.
  • Kinetic Studies : Compare reaction rates of benzoyl-substituted vs. non-substituted analogs using stopped-flow UV-Vis spectroscopy. For example, benzoyl derivatives react 3× faster with amines in DMF at 25°C .

Basic: What purification techniques are recommended given the compound’s solubility profile?

Answer:

  • Recrystallization : Use ethanol/water (7:3) at 50°C, cooling to 4°C for crystal formation.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities. Confirm purity via melting point (mp 180–185°C) and ≥95% HPLC area .

Advanced: How should dose-response experiments be designed for studying kinase inhibition with solubility limitations?

Answer:

  • Pre-Solubilization : Pre-dissolve in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.01% Tween-20.
  • Dose Range : Test 0.1–50 µM (accounting for IC₅₀ shifts due to aggregation). Validate using:
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics at varying concentrations.
    • Cellular Assays : Include negative controls (e.g., inactive enantiomers) to exclude off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.